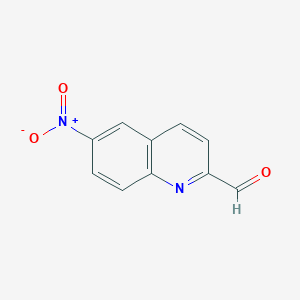

6-Nitroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUDHYSDNNTOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405702 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59500-67-3 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 6-Nitroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-nitroquinoline-2-carbaldehyde, a key heterocyclic building block. We will delve into its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, particularly in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1][3] The introduction of a nitro group and a carbaldehyde functionality at the 6- and 2-positions, respectively, of the quinoline ring system endows this compound with a unique electronic profile and versatile reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process starting from a readily available precursor, 2-methyl-6-nitroquinoline. This approach involves the initial synthesis of the quinoline core followed by the selective oxidation of the methyl group to the desired aldehyde.

Synthesis of the Precursor: 2-Methyl-6-nitroquinoline

While various methods for quinoline synthesis exist, a common and effective route to 2-methyl-6-nitroquinoline involves the Doebner-von Miller reaction. This reaction typically utilizes p-nitroaniline and an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst.

Oxidation of 2-Methyl-6-nitroquinoline to this compound

The key transformation in the synthesis of the title compound is the selective oxidation of the C2-methyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings, such as methylquinolines, to the corresponding aldehydes.[5][6][7] The reactivity of the 2-methyl group in quinolines is generally higher than that of a 4-methyl group, allowing for regioselective oxidation.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methyl-6-nitroquinoline

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-nitroquinoline (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of SeO₂ is recommended to ensure complete conversion.[6]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TCC). The reaction time can vary, but it is typically in the range of several hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated elemental selenium.

-

Neutralize the filtrate by washing with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove any acidic byproducts, such as selenic acid, which can interfere with the isolation of the aldehyde.[6]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and for ensuring its purity for subsequent applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 59500-67-3 | [8] |

| Molecular Formula | C₁₀H₆N₂O₃ | [8] |

| Molecular Weight | 202.17 g/mol | [9] |

| Boiling Point | 410.8°C at 760 mmHg | [8] |

| Density | 1.441 g/cm³ | [8] |

| Flash Point | 202.3°C | [8] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline ring will exhibit a complex splitting pattern in the aromatic region (δ 7.0 - 9.0 ppm), with the exact chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the nitro and aldehyde groups.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most deshielded, with a chemical shift in the range of δ 190 - 200 ppm. The aromatic carbons will resonate in the region of δ 120 - 150 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202, corresponding to the molecular formula C₁₀H₆N₂O₃. The fragmentation pattern will provide further structural information.

Reactivity and Synthetic Applications

The presence of both an aldehyde and a nitro group on the quinoline scaffold makes this compound a versatile synthon for the construction of more complex heterocyclic systems.

Reactions of the Aldehyde Group

The aldehyde functionality is a reactive handle for a variety of chemical transformations, including:

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important intermediates in the synthesis of various biologically active compounds.[12][13] The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol.

-

Hydrazone Synthesis: Reaction with hydrazine and its derivatives (e.g., phenylhydrazine, thiosemicarbazide) affords the corresponding hydrazones.[14][15] These derivatives are also of interest in medicinal chemistry due to their potential biological activities.[16][17][18]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain and introduce a double bond.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reactions of the Nitro Group

The nitro group can also be transformed to introduce further diversity:

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (6-aminoquinoline-2-carbaldehyde) using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. This amino group can then be further functionalized.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic aromatic substitution reactions under certain conditions.

Illustrative Reaction Workflow: Synthesis of a Schiff Base Derivative

Caption: General workflow for the synthesis of a Schiff base from this compound.

Applications in Medicinal Chemistry

Quinoline derivatives are of significant interest in drug discovery.[3][19] The presence of the nitro group in this compound is particularly noteworthy, as nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[20] The aldehyde functionality provides a convenient point for the introduction of various pharmacophores through the formation of Schiff bases, hydrazones, and other derivatives. This allows for the generation of compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).

The reduction of the nitro group to an amine opens up another avenue for derivatization, enabling the synthesis of amides, sulfonamides, and other functionalities that can modulate the physicochemical and biological properties of the molecule.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry. Its synthesis via the oxidation of 2-methyl-6-nitroquinoline is a practical approach. The dual reactivity of the aldehyde and nitro groups provides a rich platform for chemical modifications, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this important heterocyclic intermediate.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities | MDPI [mdpi.com]

- 16. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

"6-Nitroquinoline-2-carbaldehyde chemical structure and IUPAC name"

<

Abstract

6-Nitroquinoline-2-carbaldehyde is a pivotal heterocyclic compound characterized by a quinoline scaffold substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups imparts significant reactivity, making it a highly valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of a diverse array of more complex heterocyclic structures. Researchers in medicinal chemistry and drug discovery leverage this compound to develop novel therapeutic agents, with derivatives showing potential antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a critical resource for researchers and drug development professionals.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

Nomenclature and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Nitro-2-quinolinecarboxaldehyde, 6-Nitroquinoline-2-carboxaldehyde

-

CAS Number: 59500-67-3[1]

-

Molecular Weight: 202.17 g/mol [1]

A summary of key chemical identifiers is presented in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59500-67-3 | BenchChem[1] |

| PubChem CID | 4712256 | PubChem[2] |

| Molecular Formula | C₁₀H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 202.17 g/mol | BenchChem[1] |

| InChI | InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N(=O)=O)N=C1C=O | PubChem |

Chemical Structure

The molecular architecture of this compound consists of a fused bicyclic quinoline ring system. The electron-withdrawing nitro group (-NO₂) at position 6 and the aldehyde group (-CHO) at position 2 are critical to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically starts from simpler quinoline derivatives. The reactivity of the molecule is dominated by its two functional groups.

Synthetic Approach

While various specific protocols exist, a general and plausible synthetic workflow involves the oxidation of a precursor molecule, such as 2-methyl-6-nitroquinoline.

Caption: General synthetic workflow for this compound.

Causality in Experimental Choices: The choice of an oxidizing agent is critical. Selenium dioxide (SeO₂) is often favored for the selective oxidation of benzylic methyl groups to aldehydes without over-oxidizing to a carboxylic acid or aggressively degrading the sensitive nitro-aromatic system. The reaction conditions, such as solvent (e.g., dioxane, ethanol) and temperature, are optimized to maximize yield and minimize side-product formation.

Chemical Reactivity

The molecule's reactivity is a tale of two functionalities:

-

Aldehyde Group: The aldehyde at the C-2 position is highly electrophilic and serves as a prime site for nucleophilic attack. This allows for a wide range of condensation reactions. For instance, it readily reacts with primary amines to form stable imines (Schiff bases), a transformation frequently exploited in the synthesis of biologically active compounds.[4]

-

Nitro Group: The electron-withdrawing nitro group at the C-6 position deactivates the benzene ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This conversion is a key step in creating derivatives with different electronic and pharmacological profiles.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a diverse library of compounds for biological screening.

Precursor for Bioactive Molecules

The quinoline nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. By using this compound as a starting point, chemists can synthesize novel quinoline derivatives for various therapeutic targets.[5][6]

-

Anticancer Agents: The quinoline scaffold is present in several compounds with demonstrated anticancer properties.[1][7] Derivatives are often designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

-

Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents.[1][7] The aldehyde can be converted into hydrazones or thiosemicarbazones, classes of compounds known for their antibacterial and antifungal activities.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects.[1][7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details a representative reaction, demonstrating the utility of the aldehyde group.

Objective: To synthesize an imine (Schiff base) from this compound and a primary amine (e.g., aniline).

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.0 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Self-Validation: Characterize the product using NMR, IR, and mass spectrometry to confirm the formation of the C=N imine bond and verify the molecular weight.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra should always be obtained, the expected signals provide a benchmark for validation.

-

¹H-NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The aldehyde proton is a highly characteristic singlet, shifted significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will appear around 1700 cm⁻¹. Vibrations for the nitro group (N-O) will be visible as two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).[1]

Table 2: Summary of Physicochemical Properties

| Property | Value/Description | Reference |

| Physical State | Solid, likely a yellow or off-white powder | [8] |

| Solubility | Generally soluble in organic solvents like DMF, Chloroform | [9] |

| Melting Point | Data not consistently available; requires experimental determination |

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.

-

Hazard Statements: While specific GHS classifications for this exact compound are not universally listed, related nitro-aromatic and aldehyde compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[11]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, centered on the aldehyde and nitro functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. Its role as a key intermediate in the synthesis of potentially therapeutic agents ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical information necessary for researchers to understand, handle, and effectively utilize this valuable chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. Buy 6-Fluoro-5-nitroquinoline-2-carbaldehyde (EVT-12018339) [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

"physicochemical properties of 6-Nitroquinoline-2-carbaldehyde"

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitroquinoline-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 59500-67-3) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a quinoline core functionalized with both a highly reactive aldehyde group at the 2-position and an electron-withdrawing nitro group at the 6-position, endows it with a versatile reactivity profile. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and applications. Authored from the perspective of a senior application scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Chemical Identity and Molecular Structure

This compound is a derivative of quinoline, an aromatic heterocyclic compound. The presence of the aldehyde and nitro functional groups makes it a valuable intermediate for constructing more complex molecular frameworks.[1]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 59500-67-3 | [1] |

| Molecular Formula | C₁₀H₆N₂O₃ | [2] |

| Molecular Weight | 202.17 g/mol | [1] |

| InChIKey | BOUDHYSDNNTOQD-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ncc2ccc(cc2c1)--INVALID-LINK--[O-] | N/A |

Physicochemical Properties

The physicochemical properties of this compound are dictated by its aromatic, heterocyclic nature and the polarity induced by the nitro and carbonyl groups.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Expected to be an off-white or yellow powder. | Based on related compounds like 6-Nitroquinoline.[3] |

| Melting Point | Data not available. | Related compounds like 6-Nitroquinoline melt at 151-153 °C, suggesting this compound is a solid at room temperature.[4] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from its chemical structure. |

Spectroscopic Profile

-

¹H NMR: The proton spectrum would be complex due to the substituted quinoline ring, showing signals in the aromatic region (typically δ 7.5-9.5 ppm). A distinct singlet for the aldehyde proton (CHO) would be expected at a downfield chemical shift, likely δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

¹³C NMR: The carbon spectrum would show multiple signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the aldehyde would be highly deshielded, appearing significantly downfield (δ 190-200 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its key functional groups. A strong, sharp peak for the C=O stretch of the aldehyde is expected around 1690-1710 cm⁻¹.[5] Additionally, characteristic peaks for the N-O stretching of the nitro group would appear around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (202.17). Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct and complementary reactivity of its two primary functional groups. The electron-withdrawing nature of both the quinoline nitrogen and the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations:

-

Nucleophilic Addition: Reacts readily with Grignard reagents and organolithium compounds to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.

-

Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.

-

Oxidation: Can be oxidized to the corresponding 6-nitroquinoline-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be selectively reduced to 6-nitroquinolin-2-yl)methanol using mild reducing agents such as sodium borohydride.

Caption: Key reactions involving the aldehyde group.

Reactions of the Nitro Group

The nitro group is a critical functional group, primarily for its ability to be converted into an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals.[1]

-

Reduction to Amine: The most significant reaction of the nitro group is its reduction to a primary amine (6-aminoquinoline-2-carbaldehyde). This transformation is fundamental for introducing a key nucleophilic site and is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals in acidic media (e.g., SnCl₂, Fe/HCl).[8] This opens pathways for amide bond formation, diazotization, and other amine-based chemistry.

Caption: Reduction of the nitro group to a primary amine.

Synthesis

The synthesis of substituted quinoline carbaldehydes is often achieved through formylation reactions on a pre-existing quinoline core. The Vilsmeier-Haack reaction is a powerful and widely documented method for this purpose, involving the reaction of an electron-rich aromatic or heteroaromatic substrate with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[9] While a specific documented synthesis for this compound was not found in the provided results, a plausible route would involve the formylation of a suitable 6-nitroquinoline precursor.

Applications in Research and Development

The quinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities.[10][11] this compound serves as a key intermediate in the development of novel therapeutics.

-

Pharmaceutical Research: It is a valuable precursor for potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.[1] The dual functionality allows for the systematic modification and generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: The quinoline backbone is also leveraged in the creation of fluorescent dyes and chemical sensors for optical applications.[1]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices. These are representative procedures based on established chemical principles for analogous compounds.

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol demonstrates the reactivity of the aldehyde group. Schiff base formation is a fundamental step in many synthetic pathways, including reductive amination.

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 202.2 mg) in 15 mL of anhydrous ethanol. Stir the solution at room temperature until the solid is fully dissolved.

-

Causality: Ethanol is chosen as a solvent as it dissolves both the aldehyde and many primary amines, and it is relatively inert. Anhydrous conditions prevent competitive hydrolysis of the resulting imine.

-

-

Nucleophile Addition: To the stirred solution, add the desired primary amine (e.g., aniline, 1.05 mmol, 97.8 mg). Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Causality: A slight excess of the amine ensures complete consumption of the limiting aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

-

-

Reaction Monitoring: Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Self-Validation: TLC allows for visual confirmation of the consumption of the starting material (aldehyde) and the formation of a new, typically less polar, product spot (the imine).

-

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

-

Causality: Cooling reduces the solubility of the product, often allowing for simple isolation. Filtration and washing remove soluble impurities.

-

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a standard method for converting the nitro group into a synthetically versatile amino group.

Methodology:

-

Reagent Preparation: In a 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g) to 20 mL of concentrated hydrochloric acid. Stir until the salt dissolves.

-

Causality: Tin(II) chloride in strong acid is a classic and effective reducing agent for aromatic nitro groups. The acidic medium is crucial for the reaction mechanism.

-

-

Substrate Addition: Add this compound (1.0 mmol, 202.2 mg) to the acidic solution.

-

Reaction: Heat the mixture to 60-70°C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Self-Validation: The disappearance of the starting material on the TLC plate indicates the reaction is complete. The product, being an amine, will have a different Rf value.

-

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.

-

Causality: Basification is critical to deprotonate the product amine (Ar-NH₃⁺ → Ar-NH₂) and precipitate the tin salts, allowing for extraction of the free amine.

-

-

Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-aminoquinoline-2-carbaldehyde. The product can be further purified by recrystallization or column chromatography.

Safety Information

While specific toxicity data for this compound is not available, data for the parent compound, 6-nitroquinoline, indicates potential hazards.[3] It should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses).

-

GHS Hazard Statements (inferred from 6-Nitroquinoline): Harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing cancer.[3]

Conclusion

This compound is a high-value chemical intermediate characterized by its dual reactivity. The aldehyde group provides a gateway for C-C and C-N bond formation through a variety of classical organic reactions, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. This unique combination makes it an indispensable tool for researchers in drug discovery and materials science, enabling the efficient synthesis of complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for 6-Nitroquinoline-2-carbaldehyde (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₁₀H₆N₂O₃, Molecular Weight: 202.17 g/mol ).[1] For researchers and professionals in drug development and organic synthesis, precise structural confirmation is paramount. This document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust analytical framework.

We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and accuracy in the laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon and hydrogen atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline ring.

Expert Insights: Predicting the NMR Spectrum

¹H NMR (Proton NMR) Data

The aldehyde proton (-CHO) is expected to be the most downfield signal, appearing as a singlet above 10 ppm due to its direct attachment to the carbonyl group. The protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific shifts dictated by their proximity to the withdrawing groups.

¹³C NMR (Carbon NMR) Data

The carbonyl carbon of the aldehyde will be the most downfield carbon signal, typically appearing around 190 ppm. The carbons directly attached to the nitro group (C6) and the nitrogen atom within the ring (C2, C8a) will also be significantly deshielded.

Predicted NMR Data Summary

| Data Type | Predicted Chemical Shift (δ) / ppm | Key Structural Feature |

| ¹H NMR | > 10.0 (singlet) | Aldehyde Proton (CHO) |

| 7.5 - 9.0 (multiplets, doublets) | Aromatic Protons (Quinoline Ring) | |

| ¹³C NMR | ~190 | Aldehyde Carbonyl (C=O) |

| 120 - 160 | Aromatic & Heterocyclic Carbons |

Protocol for NMR Data Acquisition

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[3]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, IR is crucial for confirming the presence of the aldehyde and nitro groups.

Expert Insights: Characteristic Vibrational Frequencies

The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The most prominent peaks for this molecule will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic stretches of the nitro (NO₂) group.

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublet) | Weak to Medium |

| 1710-1690 | C=O Stretch | Aldehyde Carbonyl | Strong |

| 1600-1475 | C=C Stretch | Aromatic Ring | Medium |

| 1550 & 1350 | N=O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | Strong |

Reference data for typical IR absorption frequencies.[5]

Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

References

"reactivity of the aldehyde group in 6-Nitroquinoline-2-carbaldehyde"

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Nitroquinoline-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal synthetic intermediate, distinguished by a highly reactive aldehyde functionality affixed to a strongly electron-deficient heterocyclic core.[1] The convergence of the electron-withdrawing properties of the quinoline ring and the potent nitro group at the C6 position renders the C2-aldehyde exceptionally electrophilic. This heightened reactivity makes it a versatile precursor for a diverse array of chemical transformations, including condensation, oxidation, reduction, and olefination reactions. This guide provides an in-depth analysis of the electronic factors governing the aldehyde's reactivity, detailed experimental protocols for its key transformations, and insights into its application in the synthesis of complex molecules for pharmaceutical research and materials science.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a carbaldehyde group onto this privileged structure, particularly in conjunction with other functional groups like the nitro group, creates a powerful building block for synthetic diversification. This compound serves as a prime example, offering a reactive handle for constructing complex molecular architectures relevant to modern drug discovery.[2][4]

Core Reactivity Analysis: Electronic and Steric Influences

The chemical behavior of the aldehyde group in this compound is fundamentally dictated by the electronic landscape of the quinoline ring system.

-

Inductive and Mesomeric Effects: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect (-I). Furthermore, the nitro group at the C6 position is one of the most powerful electron-withdrawing groups, operating through both inductive (-I) and mesomeric (-M) effects.

-

Enhanced Electrophilicity: These combined effects systematically pull electron density away from the entire ring system, including the C2 position where the aldehyde is attached. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it far more electrophilic and susceptible to nucleophilic attack compared to benzaldehyde or even other quinoline carbaldehydes lacking the nitro substituent.[5][6][7]

-

Steric Considerations: The aldehyde at the C2 position is sterically accessible, posing minimal hindrance to the approach of nucleophiles. This combination of high electronic activation and low steric hindrance is the cornerstone of its versatile reactivity.

Caption: Electronic influences enhancing the electrophilicity of the aldehyde.

Key Chemical Transformations and Protocols

The enhanced electrophilicity of the aldehyde group allows it to participate readily in a variety of fundamental organic reactions. The following sections provide the mechanistic basis and actionable protocols for these transformations.

Condensation Reactions: Synthesis of Schiff Bases

The reaction with primary amines to form Schiff bases (imines) is a hallmark of aldehyde chemistry. This reaction is often a crucial step in the synthesis of novel ligands and biologically active compounds.[8][9] The high reactivity of this compound facilitates this condensation, often proceeding efficiently under mild conditions.

This protocol is adapted from methodologies for analogous heterocyclic aldehydes.[9]

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

-

Amine Addition: To this solution, add the desired primary amine (1.05 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the purified Schiff base.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of product formation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Electronic Influence of the Nitro Group on the Quinoline Ring: A Technical Guide for Researchers

Introduction

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous synthetic and natural products, particularly in the realm of pharmaceuticals and materials science.[1] Its reactivity and properties are intrinsically linked to the electron distribution within its fused bicyclic system. The introduction of substituents, such as the nitro group (-NO2), profoundly alters this electronic landscape, thereby modulating the molecule's chemical behavior and potential applications. This guide provides an in-depth analysis of the electronic effects of the nitro group on the quinoline ring, offering insights for researchers, scientists, and professionals in drug development.

The nitro group is a potent electron-withdrawing moiety, exerting its influence through both inductive and resonance effects.[2][3] Its presence on the quinoline ring deactivates the molecule towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[4][5] The position of the nitro group is a critical determinant of these electronic perturbations, leading to distinct reactivity patterns and properties for different nitroquinoline isomers.

Fundamental Electronic Properties of the Quinoline Ring

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and a lower electron density on the carbon atoms of the pyridine ring compared to the carbocyclic ring. This inherent electronic distribution makes the benzene ring portion more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.

Under acidic conditions, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the entire ring system towards electrophilic attack, with any substitution preferentially occurring on the benzene ring.[6]

The Dual Electronic Nature of the Nitro Group

The nitro group exerts a powerful electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached ring through the sigma bond network.[7] This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.[8]

-

Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms through resonance.[9] This effect is most pronounced when the nitro group is at positions that are in direct conjugation with the rest of the pi-system, specifically the ortho and para positions relative to a given point of interest.[10]

These combined effects significantly reduce the electron density of the aromatic ring, making it less reactive towards electrophiles.[4] Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles.[11]

Positional Dependence of Electronic Effects in Nitroquinolines

The impact of the nitro group on the quinoline ring's electronic properties is highly dependent on its position of substitution.

Substitution on the Benzene Ring (Positions 5, 6, 7, and 8)

When the nitro group is located on the carbocyclic ring, it primarily influences the reactivity of that ring.

-

Positions 5 and 8: Nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6] In these positions, the nitro group strongly deactivates the benzene ring towards further electrophilic substitution. The electron-withdrawing effects are transmitted throughout the entire quinoline system, leading to a decrease in the basicity of the quinoline nitrogen.[10]

-

Positions 6 and 7: A nitro group at these positions also deactivates the benzene ring. The deactivating influence on the pyridine ring is less pronounced compared to substitution at the 5 and 8 positions due to the increased distance from the heteroatom.

Substitution on the Pyridine Ring (Positions 2, 3, and 4)

Direct nitration of the pyridine ring in quinoline is difficult due to the deactivating effect of the nitrogen atom.[5] However, nitro groups can be introduced through other synthetic routes.

-

Positions 2 and 4: A nitro group at the 2 or 4-position strongly activates these positions for nucleophilic aromatic substitution (SNAr).[12] The negative charge of the Meisenheimer complex intermediate can be effectively delocalized onto the nitro group, stabilizing the transition state.

-

Position 3: A nitro group at the 3-position has a less pronounced activating effect for nucleophilic substitution compared to the 2 and 4 positions, as the negative charge in the intermediate cannot be directly delocalized onto the nitro group through resonance.

The following diagram illustrates the resonance and inductive effects of a nitro group at the 5-position of the quinoline ring.

Caption: Electronic effects of the nitro group at the 5-position of quinoline.

Spectroscopic Characterization of Electronic Effects

The electronic perturbations caused by the nitro group can be observed and quantified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for probing the electron density at different positions of the quinoline ring.[13]

-

¹H NMR: The strong electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm values) for the protons on the quinoline ring, particularly those in close proximity to the nitro group. The magnitude of this shift can provide a qualitative measure of the electron deficiency at each position.

-

¹³C NMR: Similarly, the carbon atoms of the quinoline ring experience a downfield shift in the ¹³C NMR spectrum upon introduction of a nitro group. This effect is most pronounced for the carbon atom directly attached to the nitro group and other carbons where the electron density is significantly reduced through resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the nitro group and observing its influence on the ring vibrations.[14] The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The exact position of these bands can be influenced by the electronic environment of the quinoline ring.

UV-Visible (UV-Vis) Spectroscopy

The introduction of a nitro group, a strong chromophore, into the quinoline ring system leads to significant changes in the UV-Vis absorption spectrum.[15] Typically, a bathochromic shift (red shift) of the absorption maxima is observed, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16]

| Spectroscopic Technique | Observed Effect of Nitro Group |

| ¹H NMR | Downfield shift of ring protons |

| ¹³C NMR | Downfield shift of ring carbons |

| IR | Characteristic symmetric and asymmetric stretching bands |

| UV-Vis | Bathochromic shift of absorption maxima |

Table 1: Summary of Spectroscopic Effects of the Nitro Group on the Quinoline Ring.

Experimental Protocols

Synthesis of Nitroquinolines

The synthesis of nitroquinolines is typically achieved through electrophilic nitration.

Protocol for Nitration of Quinoline:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Quinoline: Slowly add quinoline to the cold sulfuric acid while stirring.

-

Addition of Nitrating Agent: Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Isolation: The precipitated nitroquinoline isomers can be collected by filtration, washed with water, and dried.

-

Purification: The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by techniques such as fractional crystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific applications. For a detailed procedure for the synthesis of 6-methoxy-8-nitroquinoline, refer to Organic Syntheses.[17]

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the electronic properties of synthesized nitroquinolines.

Caption: Workflow for the Characterization of Nitroquinolines.

Computational Analysis

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the electronic structure and properties of nitroquinolines.[18][19] These computational methods can be used to:

-

Calculate the electron density distribution and molecular electrostatic potential surfaces, visually representing the electron-rich and electron-poor regions of the molecule.

-

Determine the energies of the HOMO and LUMO, providing insights into the electronic transitions observed in UV-Vis spectroscopy.[20]

-

Predict NMR chemical shifts, which can be compared with experimental data to validate the computational model.[13]

-

Model the reaction pathways for electrophilic and nucleophilic substitutions, helping to rationalize the observed regioselectivity.

Impact on Drug Development and Medicinal Chemistry

The electronic modifications induced by the nitro group have significant implications for the pharmacological properties of quinoline-based drugs.

-

Modulation of Bioactivity: The altered electron distribution can affect the binding affinity of the molecule to its biological target. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) exhibits broad-spectrum antimicrobial activity.[21]

-

Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of the molecule are influenced by the nitro group, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicity: The nitro group can be a "toxicophore," as its reduction in vivo can lead to the formation of reactive intermediates.[3] Therefore, a thorough understanding of its electronic effects is crucial for designing safer drug candidates.

Conclusion

The electronic effects of the nitro group on the quinoline ring are a complex interplay of inductive and resonance phenomena that are highly dependent on the position of substitution. A comprehensive understanding of these effects is paramount for researchers and scientists working in organic synthesis, medicinal chemistry, and materials science. By leveraging a combination of synthetic chemistry, spectroscopic characterization, and computational modeling, it is possible to rationally design and develop novel quinoline derivatives with tailored electronic properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ck12.org [ck12.org]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Growth and spectroscopic characterization of a new organic nonlinear optical crystal--8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]

- 21. mdpi.com [mdpi.com]

The Lynchpin of Novel Heterocycles: 6-Nitroquinoline-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, 6-nitroquinoline-2-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of the electron-withdrawing nitro group and the reactive aldehyde functionality on the quinoline framework provides a powerful platform for the synthesis of a diverse array of complex molecular architectures.[2] This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, underpinned by detailed experimental protocols and mechanistic insights.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Skraup synthesis to construct the quinoline core, followed by a selective oxidation of a methyl group at the 2-position.

Synthesis of the Precursor: 2-Methyl-6-nitroquinoline

The initial step involves the synthesis of 2-methyl-6-nitroquinoline from p-nitroaniline. The Skraup reaction, a classic method for quinoline synthesis, is employed here.[3] This reaction involves the condensation of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent. In this modified approach, crotonaldehyde, formed in situ from the dehydration of glycerol, reacts with p-nitroaniline.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline

-

Materials: p-Nitroaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (as an oxidizing agent).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-nitroaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add arsenic pentoxide to the stirred mixture.

-

Heat the reaction mixture to 130-140 °C for 4-5 hours. The reaction is exothermic and should be carefully monitored.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

-

The crude 2-methyl-6-nitroquinoline will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 2-methyl-6-nitroquinoline as a crystalline solid.

-

Oxidation to this compound

The crucial step to obtain the target aldehyde is the selective oxidation of the methyl group at the C2 position of the quinoline ring. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation, as it is known to oxidize methyl groups adjacent to nitrogen-containing heterocyclic rings to the corresponding aldehydes.[1][4]

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Methyl-6-nitroquinoline, selenium dioxide, dioxane, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline in dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 10.0-10.5 ppm. Aromatic protons of the quinoline ring in the region of δ 7.5-9.5 ppm, with characteristic coupling patterns. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-195 ppm. Aromatic carbons in the range of δ 120-155 ppm. |

| IR (KBr) | Strong C=O stretching vibration of the aldehyde at ~1700-1720 cm⁻¹. N-O stretching vibrations of the nitro group at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric). C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 202, corresponding to the molecular formula C₁₀H₆N₂O₃.[5] Fragmentation pattern showing loss of CHO (m/z 173) and NO₂ (m/z 156). |

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

The dual reactivity of the aldehyde and the potential for transformation of the nitro group make this compound a powerful intermediate for the construction of a variety of heterocyclic systems.

Synthesis of Schiff Bases: Precursors to Biologically Active Molecules

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6] These compounds are not only important in their own right but also serve as versatile intermediates for the synthesis of more complex molecules and as ligands in coordination chemistry.

General Experimental Protocol: Synthesis of Schiff Bases

-

Materials: this compound, substituted aniline, absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add the substituted aniline (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Reaction Scheme: Schiff Base Formation

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 5. sciepub.com [sciepub.com]

- 6. asianpubs.org [asianpubs.org]

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

An In-depth Technical Guide to the Fluorescent Properties of Quinoline-Based Compounds

In the landscape of chemical biology and materials science, fluorescent small molecules are indispensable tools, enabling researchers to visualize complex biological processes and develop sensitive analytical sensors.[1][2][3] Among the vast array of heterocyclic scaffolds, the quinoline ring system—a fusion of a benzene and a pyridine ring—stands out as a particularly versatile and privileged structure.[2][3] Its historical significance is rooted in quinine, one of the first well-defined small molecule fluorophores, and its structural motif is prevalent in a multitude of natural products and FDA-approved drugs.[1][4][5]

Despite its intrinsic potential, the quinoline scaffold has been historically under-explored as a core for fluorescent probes, largely due to perceived synthetic difficulties.[1] However, recent advancements in synthetic chemistry have unlocked its potential, allowing for the rational design and streamlined discovery of novel quinoline-based fluorophores with highly tunable properties. This guide serves as a comprehensive technical overview of the photophysical principles governing quinoline fluorescence, the strategies for its rational design and synthesis, and its expanding applications in research and drug development.

Core Principles of Quinoline Fluorescence

The fluorescence of a quinoline derivative is governed by its fundamental electronic structure. The extended π-conjugated system, coupled with the presence of the nitrogen heteroatom, dictates its photophysical behavior.

Electronic Transitions and Environmental Effects

Aromatic N-heterocycles like quinoline possess non-bonding electrons on the nitrogen atom, which can give rise to low-energy n→π* excited states.[6] These states often lead to efficient intersystem crossing to the triplet state, which effectively quenches fluorescence and results in low quantum yields.[6]

A key strategy to enhance the fluorescence of quinoline is to ensure that the lowest singlet excited state (S₁) is a π→π* state, which is significantly more emissive. This can be achieved through two primary mechanisms:

-

Structural Modification: The strategic placement of electron-donating substituents on the quinoline ring can raise the energy of the n→π* state above the π→π* state.

-

Protonation: In an acidic environment, the lone pair of electrons on the quinoline nitrogen is protonated. This bonding interaction stabilizes the n-orbital, significantly increasing the energy of the n→π* transition. Consequently, the S₁ state becomes π→π* in character, leading to a dramatic increase in fluorescence intensity and quantum yield.[6] This inherent pH sensitivity is a foundational property exploited in many quinoline-based sensors.[1][6]

Rational Design and Structure-Property Relationships

The true power of the quinoline scaffold lies in its amenability to rational design, allowing for the precise tuning of its photophysical properties. Modern fluorescent probe design heavily relies on modulating the electronic structure through strategic functionalization.

The Donor-Acceptor (D-A) Architecture

A prevalent design strategy involves creating a molecule with an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated system. This architecture facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is a key mechanism governing the fluorescence of many modern dyes.[2][7] The quinoline core, being relatively electron-deficient, can act as an excellent acceptor or as part of the conjugated bridge.

A Modular Scaffold for Predictable Tuning

A highly effective approach involves viewing the quinoline core as a modular scaffold with distinct domains that can be independently functionalized to control its properties.[1][8] This design paradigm simplifies the development process and allows for both rational and combinatorial approaches to dye discovery.[1]

A representative modular design includes three key domains:

-

Domain 1 (Polarization): An electron-donating group (e.g., dimethylamino) at a position like C7 pushes electron density into the aromatic core, polarizing the molecule.[1]

-

Domain 2 (Photophysical Tuning): Substitution at a position like C2 with various aryl groups containing different electron-donating or -withdrawing substituents allows for systematic tuning of the emission wavelength.[1]

-

Domain 3 (Structural Diversity/Solubility): A second tunable site, such as C4, can be used for late-stage functionalization to introduce water-solubilizing groups or reactive handles for bioconjugation.[1]

Caption: A modular design strategy for tunable quinoline fluorophores.

This predictable relationship is exemplified by the correlation observed between the emission wavelength of C2-aryl substituted quinolines and the Hammett constant (σp) of the substituent on the aryl ring.[1] This demonstrates that the photophysical properties can be rationally engineered.

Environmental Sensitivity

Beyond direct structural tuning, many quinoline derivatives exhibit marked sensitivity to their local environment.

-

Solvatochromism: Certain dyes show a significant shift in their emission wavelength depending on the polarity of the solvent.[1] This property is invaluable for developing probes that can report on the local environment of a protein surface or within a specific cellular compartment.[1]

-

pH Sensing: As previously discussed, the basicity of the quinoline nitrogen makes the scaffold inherently sensitive to pH, a property that has been widely utilized in the design of intracellular pH sensors.[1]

Modern Synthetic Strategies

The accessibility of diverse quinoline fluorophores is paramount for their widespread application. While classical methods like the Skraup and Friedländer syntheses exist, modern organometallic and multicomponent reactions have revolutionized the synthesis of functionalized quinolines.[4]

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for the regioselective functionalization of halogenated quinoline precursors.[1] This methodology allows for the facile and high-yield introduction of aryl or alkynyl groups, enabling the rapid generation of libraries of compounds for screening and structure-property relationship studies.[1] Sequential cross-coupling reactions on di-halogenated quinolines further expand the accessible chemical space.[1]

One-Pot Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical route to complex quinoline structures in a single step from simple starting materials.[4][9][10] These reactions often proceed with high yields and allow for the simultaneous formation of multiple bonds and the quinoline ring system itself, significantly streamlining the synthetic process.[4][9]

Caption: General workflow for synthesis and photophysical characterization.

Applications in Sensing and Bioimaging

The tunable and environmentally sensitive nature of quinoline-based compounds makes them exceptional candidates for a wide range of applications, particularly as chemosensors and bioimaging agents.[2][3]

Chemosensors for Metal Ions

Quinoline derivatives can be designed to selectively bind to specific metal ions, resulting in a measurable change in their fluorescence output.[11] This is often achieved by incorporating a chelating group that binds the target ion, modulating the fluorophore's properties through mechanisms such as:

-

Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group quenches the quinoline fluorescence via PET. Upon binding a metal ion, the electron-donating ability of the quenching group is suppressed, "turning on" the fluorescence.[12]

-

Chelation-Enhanced Fluorescence (CHEF): The free ligand may have low fluorescence due to rotational freedom or other quenching pathways. Chelation to a metal ion rigidifies the structure, restricting these non-radiative decay pathways and leading to a significant increase in fluorescence.[2]

-

Förster Resonance Energy Transfer (FRET): A system can be designed with a quinoline donor and a suitable acceptor. Metal binding can alter the distance or orientation between them, modulating the FRET efficiency and providing a ratiometric readout.[2][12]

These principles have been successfully applied to create selective sensors for a host of biologically and environmentally important ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Pb²⁺.[11][13][14][15]

Advanced Bioimaging

The small size, high sensitivity, and fast response time of quinoline probes make them superior to many protein-based fluorescent labels for live-cell imaging.[1] Specific applications include:

-